molecular formula C18H16N4O2 B278895 N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278895
M. Wt: 320.3 g/mol
InChI Key: MZAODSUSMQLFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes in microorganisms, leading to their growth inhibition. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to exhibit low toxicity towards mammalian cells, making it a potential candidate for further development. However, one of the limitations is its poor solubility in water, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential as a corrosion inhibitor in various industries. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in cancer therapy.
In conclusion, N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity and low toxicity towards mammalian cells make it a potential candidate for further development. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in different industries.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzoyl hydrazide with 3-acetylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in metal complexes.

properties

Product Name

N-(3-acetylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-12-6-8-16(9-7-12)22-11-19-17(21-22)18(24)20-15-5-3-4-14(10-15)13(2)23/h3-11H,1-2H3,(H,20,24)

InChI Key

MZAODSUSMQLFPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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